3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-7,11-12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUOZPNGTQPNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384764 | |
| Record name | 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39565-71-4 | |
| Record name | 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Starting Materials
Typical starting materials include o-(alkylsulfonyl)benzyl azides or analogous precursors. The reaction is conducted in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (-78°C) to stabilize reactive intermediates. LDA (2.0 equiv) is added dropwise to generate a carbanion, which undergoes intramolecular cyclization to yield the dihydrothiophene ring.
Purification and Yield Optimization
Post-reaction workup involves quenching with aqueous ammonium chloride, followed by extraction with ethyl acetate. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) typically achieves yields of 70–85%. Critical parameters for yield optimization include:
- Solvent purity : Anhydrous THF minimizes side reactions.
- Temperature control : Maintaining -78°C during LDA addition prevents premature decomposition.
Nucleophilic Substitution with p-Toluidine Derivatives
Introducing the p-tolylamino group requires a nucleophilic substitution reaction between a halogenated dihydrothiophene intermediate and p-toluidine.
Halogenation of the Thiophene Core
Bromination or chlorination at the 3-position of 2,3-dihydrothiophene 1,1-dioxide is achieved using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM). The halogenated intermediate is isolated in 80–90% yield.
Amination with p-Toluidine
The halogenated compound reacts with p-toluidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This SNAr (nucleophilic aromatic substitution) reaction proceeds via a Meisenheimer complex, yielding the p-tolylamino-substituted product.
Representative Data Table: Substitution Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12–18 hours |
| Yield | 75–88% |
Silver Triflate-Mediated Coupling Reactions
Recent advances utilize silver triflate (AgOTf) as a catalyst for coupling p-toluidine directly to the thiophene ring, bypassing intermediate halogenation steps.
Reaction Mechanism
AgOTf facilitates the activation of C-H bonds in the thiophene ring, enabling direct amination. The process occurs in 1,2-dichloroethane (DCE) at 50–60°C under inert atmosphere, achieving yields up to 88%.
Advantages Over Traditional Methods
- Reduced steps : Eliminates halogenation and purification of intermediates.
- Atom economy : Higher efficiency due to direct C-N bond formation.
Oxidation Strategies to Achieve Sulfone Functionality
The final oxidation step converts the thiophene ring into the 1,1-dioxide moiety.
Oxidizing Agents and Conditions
Kinetic vs. Thermodynamic Control
Lower temperatures favor the kinetically controlled product (1,1-dioxide), while higher temperatures may lead to over-oxidation.
Industrial-Scale Production and Process Optimization
Scaling up the synthesis requires addressing challenges in heat management, solvent recovery, and cost efficiency.
Continuous Flow Reactors
Solvent Recycling Systems
- Distillation recovery : THF and DCM are reclaimed with >95% purity.
- Cost impact : Reduces raw material expenses by 40%.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| LDA Cyclization | 85% | High | Moderate |
| AgOTf Coupling | 88% | Medium | High |
| Traditional Halogenation | 75% | Low | Low |
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the thiophene or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the p-tolylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Sulfone Derivatives: From oxidation reactions.
Reduced Thiophene Derivatives: From reduction reactions.
Substituted Thiophenes: From substitution reactions.
Scientific Research Applications
Kynurenine Pathway Inhibition
Research has indicated that compounds similar to 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide can act as inhibitors of the kynurenine pathway. This pathway is crucial in the metabolism of tryptophan and is associated with various diseases, including neurodegenerative disorders and cancer. The inhibition of enzymes such as indoleamine 2,3-dioxygenase (IDO) has been targeted for therapeutic interventions.
A patent (CA2902594C) discusses the use of such inhibitors for treating conditions related to altered levels of tryptophan and kynurenine metabolites. The compound's ability to regulate these pathways positions it as a candidate for further drug development aimed at conditions like chronic kidney disease and depression .
Antioxidant Properties
Compounds with similar structures have been noted for their antioxidant capabilities. Antioxidants play a significant role in mitigating oxidative stress, which is linked to various chronic diseases. The presence of sulfur in the thiophene ring contributes to the redox properties of these compounds, making them suitable for studies focused on oxidative stress reduction .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of thiophene derivatives, including those structurally related to this compound. Results demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative disease therapies .
Case Study 2: Anti-inflammatory Effects
Another research effort examined the anti-inflammatory properties of related compounds in animal models of inflammation. The findings indicated that these compounds could significantly reduce inflammatory markers and improve outcomes in conditions such as arthritis and colitis. These results highlight the therapeutic potential of thiophene derivatives in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The p-tolylamino group can form hydrogen bonds and other interactions with active sites, while the thiophene ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Sulfone Derivatives: Compounds with similar sulfone groups but different ring structures.
Amino Substituted Heterocycles: Compounds with similar amino groups but different heterocyclic cores.
Uniqueness
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide is unique due to the combination of its thiophene ring, p-tolylamino group, and sulfone functionality This combination imparts distinct electronic, steric, and chemical properties that differentiate it from other similar compounds
Biological Activity
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (CAS No. 39565-71-4) is a compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₁O₂S
- Molecular Weight : 223.29 g/mol
- Purity : Typically >97%
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is known to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.
Enzyme Inhibition
Research indicates that this compound can inhibit cholinesterases and other proteolytic enzymes, impacting neurotransmission and cellular signaling pathways. The inhibition mechanism often involves binding to the active sites of these enzymes, thereby blocking substrate access and reducing enzymatic activity.
Biological Activity Overview
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various thiophene derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
Case Study 2: Cytotoxicity in Cancer Cells
A series of experiments conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS), indicating its potential as a chemotherapeutic agent.
Case Study 3: Neuroprotective Effects
Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This suggests that the compound may have neuroprotective properties that could be beneficial in neurodegenerative diseases.
Q & A
Q. What are the standard synthetic routes for preparing 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide?
The compound is typically synthesized via cyclization reactions using lithium diisopropylamide (LDA) as a strong base in tetrahydrofuran (THF) at low temperatures (-78°C). Key steps include:
- Starting materials : Derivatives of o-(alkylsulfonyl)benzyl azides or analogous precursors.
- Reaction conditions : Controlled addition of LDA to generate carbanion intermediates, followed by protonation and aqueous workup.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core methods include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and stereochemistry.
- IR spectroscopy : Identification of sulfonyl (S=O) stretches (~1150–1300 cm) and amine (N-H) vibrations.
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic systems with lattice parameters ) .
Q. How can researchers optimize reaction yields during synthesis?
- Solvent selection : THF is preferred for its ability to stabilize intermediates.
- Temperature control : Maintain -78°C during LDA addition to avoid side reactions.
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with triethylamine aiding in byproduct removal .
Advanced Research Questions
Q. How can mechanistic studies elucidate the cyclization pathway of this compound?
- Isolation of intermediates : Quenching reactions at low temperatures to trap amide anion intermediates.
- Computational modeling : DFT calculations to map energy barriers for cyclization steps.
- Isotopic labeling : Use -labeled azides to trace nitrogen migration during denitrogenation .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR peaks)?
- Multi-technique validation : Cross-check with -NMR, HSQC, or COSY to assign overlapping signals.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies caused by impurities or hydration.
- Dynamic effects : Assess temperature-dependent NMR for conformational exchange .
Q. How do solvent polarity and additives influence reaction regioselectivity?
- Polar aprotic solvents (e.g., DMF): May stabilize transition states, altering product ratios.
- Crown ethers : Enhance cation coordination, improving LDA reactivity in THF.
- Empirical testing : Systematic solvent screens with GC-MS or HPLC to quantify regioselectivity .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Disorder in sulfonyl groups : Use restraints in refinement software (e.g., SHELXL).
- Weak diffraction : Optimize crystal growth via vapor diffusion with mixed solvents (e.g., THF/hexane).
- Thermal motion : Low-temperature (100 K) data collection reduces atomic displacement artifacts .
Q. How can in vitro bioactivity assays be designed for derivatives of this compound?
- Target selection : Screen against enzymes with known sulfonamide/pharmacophore interactions (e.g., carbonic anhydrase).
- Dose-response curves : Use fluorescence-based assays to measure IC values.
- Controls : Include reference inhibitors (e.g., acetazolamide) and solvent-only blanks .
Q. What computational tools predict the compound’s reactivity in novel reactions?
Q. How do steric and electronic effects of substituents (e.g., p-Tolyl) impact stability and reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
